molecular formula C6H5BrO2S B3032591 4-Bromo-3-methylthiophenecarboxylic acid CAS No. 265652-39-9

4-Bromo-3-methylthiophenecarboxylic acid

Cat. No. B3032591
M. Wt: 221.07 g/mol
InChI Key: TUVDPNVBUMLEHW-UHFFFAOYSA-N
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Patent
US06265424B1

Procedure details

To a solution of ethyl 4-bromo-3-methyl-2-thiophenecarboxylate (5.0 g, 0.0201 mol) in THF/MeOH/H2O (4:1:1, v/v/v, 50 mL) was added NaOH (1.00 g, 0.0251 mol) and the resulting mixture was stirred at ambient temperature overnight. The mixture was acidified by adding 6 N HCl (100 mL) and water (100 mL). The resulting fine white precipitate was filtered off, washed with water and dried to give 3.80 g (86%) of 4-bromo-3-methyl-2-thiophenecarboxylic acid as a fine white solid, mp 188-189° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:7]([O:9]CC)=[O:8])[S:5][CH:6]=1.[OH-].[Na+].Cl.O>C1COCC1.CO.O>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C(=O)OCC)C
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting fine white precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.